Cas no 35717-24-9 (1-(4-bromothiophen-3-yl)ethan-1-one)

1-(4-bromothiophen-3-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-Bromothiophen-3-yl)ethanone
- EN300-159931
- Z1778350568
- CS-0235671
- 35717-24-9
- 1-(4-bromothiophen-3-yl)ethan-1-one
- MFCD18451709
- YWDRRISTDUJCKF-UHFFFAOYSA-N
- DTXSID20574218
- 4-Acetyl-3-bromothiophene
- 4-acetyl-3-bromo-thiophene
- AKOS018146323
- SCHEMBL7204207
- 1-(4-Bromo-3-thienyl)ethanone
-
- インチ: InChI=1S/C6H5BrOS/c1-4(8)5-2-9-3-6(5)7/h2-3H,1H3
- InChIKey: YWDRRISTDUJCKF-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CSC=C1Br
計算された属性
- せいみつぶんしりょう: 203.92445g/mol
- どういたいしつりょう: 203.92445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 45.3Ų
1-(4-bromothiophen-3-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B429063-10mg |
1-(4-bromothiophen-3-yl)ethan-1-one |
35717-24-9 | 10mg |
65.00 | 2021-08-17 | ||
Enamine | EN300-159931-1.0g |
1-(4-bromothiophen-3-yl)ethan-1-one |
35717-24-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-159931-0.05g |
1-(4-bromothiophen-3-yl)ethan-1-one |
35717-24-9 | 95% | 0.05g |
$229.0 | 2023-02-14 | |
Aaron | AR01AVPV-5g |
1-(4-bromothiophen-3-yl)ethan-1-one |
35717-24-9 | 95% | 5g |
$3955.00 | 2023-12-14 | |
Enamine | EN300-159931-250mg |
1-(4-bromothiophen-3-yl)ethan-1-one |
35717-24-9 | 95.0% | 250mg |
$487.0 | 2023-09-23 | |
1PlusChem | 1P01AVHJ-1g |
1-(4-bromothiophen-3-yl)ethan-1-one |
35717-24-9 | 95% | 1g |
$1281.00 | 2024-05-04 | |
Enamine | EN300-159931-50mg |
1-(4-bromothiophen-3-yl)ethan-1-one |
35717-24-9 | 95.0% | 50mg |
$229.0 | 2023-09-23 | |
Aaron | AR01AVPV-500mg |
1-(4-Bromothiophen-3-yl)ethan-1-one |
35717-24-9 | 95% | 500mg |
$1081.00 | 2025-02-11 | |
Aaron | AR01AVPV-100mg |
1-(4-Bromothiophen-3-yl)ethan-1-one |
35717-24-9 | 95% | 100mg |
$496.00 | 2025-02-11 | |
Aaron | AR01AVPV-10g |
1-(4-bromothiophen-3-yl)ethan-1-one |
35717-24-9 | 95% | 10g |
$5850.00 | 2023-12-14 |
1-(4-bromothiophen-3-yl)ethan-1-one 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
1-(4-bromothiophen-3-yl)ethan-1-oneに関する追加情報
1-(4-Bromothiophen-3-yl)ethanone: A Comprehensive Overview
The compoundCAS NO 35717-24-9, also known as 1-(4-Bromothiophen-3-yl)ethanone, is a synthetic organic compound that has garnered significant attention in the fields of biomedical research and pharmaceutical development. This molecule belongs to the class of thiophene derivatives, which are known for their diverse applications in drug discovery due to their unique chemical properties and potential biological activities.
1-(4-Bromothiophen-3-yl)ethanone features a thiophene ring substituted with a bromine atom at the 4-position and an acetyl group at the 3-position. This structural arrangement makes it a valuable compound for exploring various biological interactions, including antibacterial, antifungal, and cancer therapeutic activities. Recent studies have highlighted its potential as a lead molecule in the development of novel drugs targeting specific disease pathways.
In the realm of biomedical research, this compound has been investigated for its ability to modulate key cellular processes. For instance, it has shown promising results in inhibiting certain enzymes that are implicated in diseases such as cancer and inflammation. Its brominated thiophene moiety contributes to its unique pharmacological profile, making it a subject of interest for researchers seeking to develop targeted therapies.
The synthesis of CAS NO 35717-24-9 involves a series of well-established organic reactions, including bromination and acetylation steps. This accessibility has facilitated its widespread use in academic and industrial laboratories. Moreover, the compound's stability and solubility characteristics make it an ideal candidate for both in vitro and in vivo studies.
Recent advancements in drug delivery systems have also explored the potential of incorporating 1-(4-Bromothiophen-3-yl)ethanone into formulations that enhance its bioavailability. These efforts aim to overcome challenges related to systemic drug distribution and metabolism, thereby improving therapeutic efficacy.
In conclusion, CAS NO 35717-24-9, or 1-(4-Bromothiophen-3-yl)ethanone, stands as a testament to the rich potential of thiophene-based compounds in modern pharmacology. Its versatility, combined with ongoing research into its biological mechanisms, positions it as a key player in the quest for innovative medical solutions.
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